molecular formula C8H11ClIN B13459848 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

Katalognummer: B13459848
Molekulargewicht: 283.54 g/mol
InChI-Schlüssel: PAAWSCPPNHEYNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClIN It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 2-position and a methyl group at the 5-position

Vorbereitungsmethoden

The synthesis of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodo-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Iodo-5-methylphenyl)methanamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a different substituent.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and amine group play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    1-(5-Iodo-2-methylphenyl)methanamine hydrochloride: This compound has the iodine and methyl groups at different positions on the phenyl ring, leading to different chemical and biological properties.

    1-(2-Iodo-4-methylphenyl)methanamine hydrochloride:

    1-(2-Bromo-5-methylphenyl)methanamine hydrochloride: The bromine atom can be used as an alternative to iodine, offering different reactivity and selectivity in chemical reactions.

Eigenschaften

Molekularformel

C8H11ClIN

Molekulargewicht

283.54 g/mol

IUPAC-Name

(2-iodo-5-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H

InChI-Schlüssel

PAAWSCPPNHEYNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)I)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.